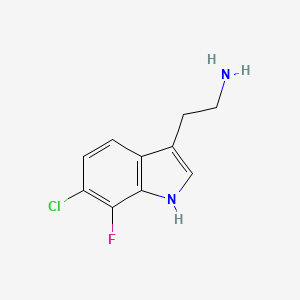

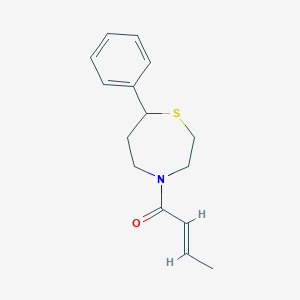

![molecular formula C28H21N3O2 B3005570 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 887198-48-3](/img/structure/B3005570.png)

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines was established on the basis of X-ray structural analysis .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, are as follows: it is a white solid with a melting point of 157–159 °C .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

- The compound is involved in the synthesis of various biomedical compounds due to its pharmacological significance. A study discusses the synthesis of a series of N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydro pyrimido [1, 2-a] benzimidazole-3-carboxamide, which demonstrates the importance of the compound in creating complex molecules with potential therapeutic actions (Joshi et al., 2022).

Complexation and Structural Character

- The complexation properties of similar compounds with trivalent lanthanides were investigated, highlighting the compound’s potential use in coordination chemistry and material science. The study provided insights into how these molecules coordinate with lanthanide ions, which is essential for understanding the chemical behavior of such complexes (Kobayashi et al., 2019).

Antimicrobial Activity

- Research also delves into the synthesis of pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, indicating the compound's relevance in developing antimicrobial agents. The study demonstrates the compound’s role in creating molecules with potential biological activities (Rathod & Solanki, 2018).

Poly(ADP-ribose) Polymerase Inhibition

- A related compound, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), was identified as a highly potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP). This discovery is significant in cancer research, as PARP inhibitors are a class of drugs used in oncology (Penning et al., 2010).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives, which are structurally similar to the compound , have been shown to possess a broad range of biological activity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with their targets in various ways depending on the specific derivative and target . For example, as CDK inhibitors, they may interfere with the cell cycle and prevent cell proliferation .

Biochemical Pathways

Given the broad range of biological activity of imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to cell cycle regulation, calcium signaling, and neurotransmission .

Result of Action

Given the potential roles of imidazo[1,2-a]pyridine derivatives as cdk inhibitors, calcium channel blockers, and gaba a receptor modulators, the compound could potentially influence cell proliferation, calcium signaling, and neurotransmission .

Zukünftige Richtungen

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Furthermore, the exploration of the antimicrobial action of these compounds against various pathogens could be a promising direction for future research .

Eigenschaften

IUPAC Name |

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O2/c1-18-7-6-16-31-17-23(30-27(18)31)19-12-14-20(15-13-19)29-28(32)26-21-8-2-4-10-24(21)33-25-11-5-3-9-22(25)26/h2-17,26H,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVYXZHNBUZJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3005488.png)

![1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B3005491.png)

![2-(7-Fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3005492.png)

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)